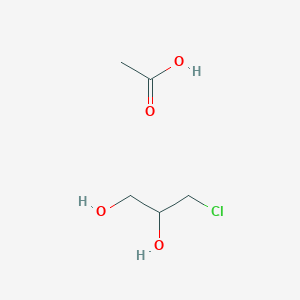
Acetic acid;3-chloropropane-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid; 3-chloropropane-1,2-diol is an organic compound that belongs to the group of chloropropanols. It is commonly known as 3-chloropropane-1,2-diol and has the molecular formula C3H7ClO2. This compound is a colorless, viscous liquid that is primarily recognized as a food processing contaminant. It is formed during the processing of fat-containing foods at high temperatures, particularly in the presence of hydrochloric acid. The compound has garnered attention due to its potential health risks, including carcinogenicity and nephrotoxicity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-chloropropane-1,2-diol typically involves the chlorination of glycerol. The reaction is carried out by treating glycerol with hydrochloric acid, resulting in the substitution of one hydroxyl group with a chlorine atom. The reaction can be represented as follows:
HOCH2CH(OH)CH2OH+HCl→HOCH2CH(OH)CH2Cl+H2O
Industrial Production Methods: In industrial settings, 3-chloropropane-1,2-diol is often produced as a by-product during the hydrolysis of vegetable proteins using hydrochloric acid. This process is commonly employed in the production of soy sauce and other hydrolyzed vegetable protein products .
Analyse Des Réactions Chimiques
Types of Reactions: 3-chloropropane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 3-chloropropane-1,2-dione.
Reduction: Reduction of 3-chloropropane-1,2-diol can yield 3-chloropropanol.
Substitution: The chlorine atom in 3-chloropropane-1,2-diol can be substituted with other nucleophiles, such as hydroxide ions, to form glycerol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve bases like sodium hydroxide (NaOH).
Major Products:
Oxidation: 3-chloropropane-1,2-dione.
Reduction: 3-chloropropanol.
Substitution: Glycerol
Applications De Recherche Scientifique
3-chloropropane-1,2-diol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of various chemicals.
Biology: The compound is studied for its effects on cellular processes and its potential as a biomarker for exposure to chloropropanols.
Medicine: Research is ongoing to understand its toxicological effects and potential therapeutic applications.
Industry: It is monitored as a contaminant in food processing, particularly in the production of hydrolyzed vegetable proteins and refined edible oils
Mécanisme D'action
The mechanism of action of 3-chloropropane-1,2-diol involves its interaction with cellular macromolecules. The compound can form adducts with DNA and proteins, leading to cellular damage. It is metabolized in the liver, where it undergoes oxidation and conjugation reactions. The primary molecular targets include enzymes involved in detoxification pathways, such as glutathione S-transferases. The formation of reactive intermediates during metabolism can result in oxidative stress and cellular toxicity .
Comparaison Avec Des Composés Similaires
2-chloropropane-1,3-diol (2-MCPD): An isomer of 3-chloropropane-1,2-diol, also formed during food processing.
1,3-dichloro-2-propanol (1,3-DCP): Another chloropropanol with similar toxicological properties.
Uniqueness: 3-chloropropane-1,2-diol is unique due to its specific formation conditions and its prevalence as a contaminant in hydrolyzed vegetable proteins and refined edible oils. Its potential health risks, including carcinogenicity and nephrotoxicity, make it a compound of significant concern in food safety .
Propriétés
Numéro CAS |
31712-69-3 |
|---|---|
Formule moléculaire |
C5H11ClO4 |
Poids moléculaire |
170.59 g/mol |
Nom IUPAC |
acetic acid;3-chloropropane-1,2-diol |
InChI |
InChI=1S/C3H7ClO2.C2H4O2/c4-1-3(6)2-5;1-2(3)4/h3,5-6H,1-2H2;1H3,(H,3,4) |
Clé InChI |
KDRNUUNCAZHOOH-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.C(C(CCl)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



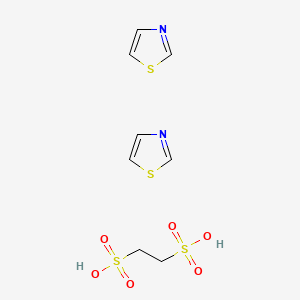
![Ethyl dibenzo[b,d]thiophene-1-carboxylate](/img/structure/B14685188.png)

![{[(2R)-2,3-Bis(tetradecyloxy)propoxy]methyl}benzene](/img/structure/B14685201.png)


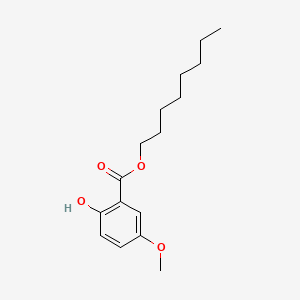

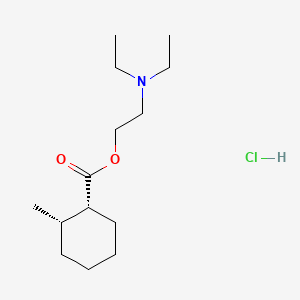


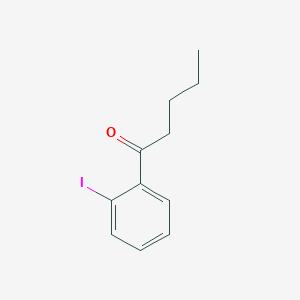
![Bicyclo[4.2.1]nona-2,4,7-trien-9-one](/img/structure/B14685270.png)
